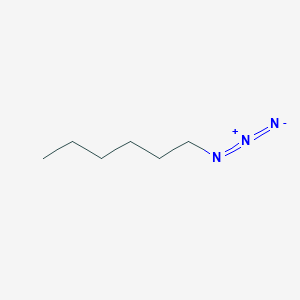

Hexyl azide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

synthesis of 1-azidohexane step-by-step procedure

The Standard Synthetic Approach

The most common and reliable method for synthesizing 1-azidohexane is via an SN2 reaction between a 1-halohexane (alkyl halide) and sodium azide (NaN₃) [1].

- Reaction Type: Nucleophilic Substitution (SN2)

- General Principle: The azide ion (N₃⁻) is an excellent nucleophile. It displaces the halide ion in a primary alkyl halide to form an alkyl azide [1]. The general reaction is:

R-X + NaN₃ → R-N₃ + NaX(where R-X is a primary alkyl halide, like 1-bromohexane). - Typical Conditions: The reaction is usually performed by heating the alkyl halide with an excess of sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) to facilitate the reaction [1].

The workflow below illustrates the general synthesis and subsequent transformation of 1-azidohexane.

Key Physicochemical Data for 1-Azidohexane

For research and documentation purposes, the following thermodynamic data for 1-azidohexane has been experimentally determined and reported by the National Institute of Standards and Technology (NIST) [2] [3].

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Weight | 127.19 | g/mol | [2] |

| Enthalpy of Formation (ΔfH°liquid) | 151.0 | kJ/mol | [2] [3] |

| Enthalpy of Combustion (ΔcH°liquid) | -4371.0 ± 3.0 | kJ/mol | [2] [3] |

| Calculated logP (logPoct/wat) | 2.877 | - | [3] |

Critical Safety Warnings

Working with azides requires extreme caution due to the following risks [1]:

- Shock and Heat Sensitivity: Heavy metal azides (e.g., lead, mercury, or silver azides) are highly explosive upon shock or friction. Avoid contact of sodium azide solutions with these metals.

- Acid Exposure: Never allow sodium azide to contact strong acids, as this produces highly toxic and explosive hydrazoic acid (HN₃).

- Solvent Choice: Never use dichloromethane (CH₂Cl₂) as a solvent with sodium azide, as it can form the dangerously explosive diazidomethane.

- Scale and Equipment: On a preparative scale, reactions should be performed behind a blast shield using dilute solutions.

Applications and Further Reactions

As shown in the workflow, 1-azidohexane is primarily a building block. Its two most important subsequent reactions are:

- Reduction to Amine: The azide group can be reduced to a primary amine, providing a superior route to 1,6-diaminohexane without the over-alkylation issues common in direct amine synthesis [1]. Common reducing agents include lithium aluminium hydride (LiAlH₄) or catalytic hydrogenation.

- Click Chemistry: 1-Azidohexane is used in the copper-catalyzed azide-alkyne cycloaddition ("click" reaction) to form 1,2,3-triazoles [1] [4]. This is a powerful method for linking molecules, as noted in materials science for creating liquid crystal refrigeration materials [4].

References

alkyl azide stability and safety data sheet

Stability of Alkyl Azides

Alkyl azides are generally stable if handled correctly, but they can decompose under specific conditions. The stability is influenced by structure, temperature, light, and pH.

- Thermal Stability: Alkyl azides with a

(nC + nO) / nN ≥ 3ratio are relatively stable and typically decompose only above approximately 175 °C [1]. Low molecular weight azides are considerably less stable and require extreme caution [1]. - Photochemical Stability: Alkyl azides are susceptible to photochemical decomposition, even under mild conditions [2]. Direct photolysis primarily leads to imine formation via a concerted rearrangement, rather than through nitrene intermediates [1]. The presence of triplet sensitisers can alter the pathway to generate triplet nitrenes [1].

- Stability to Acids: A critical hazard is exposure to strong acids. Azide salts like

NaN₃orKN₃react with acids to form highly toxic and explosive hydrazoic acid (HN₃) [3]. Organic alkyl azides can also be unstable under acidic conditions.

The following diagram illustrates the primary decomposition pathways of alkyl azides under different conditions.

> Alkyl azide decomposition pathways under thermal, photochemical, and acid conditions.

Safety and Hazard Data

Handling alkyl azides requires strict safety protocols due to risks of explosion and toxicity.

- Explosive Hazard: Inorganic azide salts (

NaN₃,KN₃) are shock-sensitive and can decompose explosively when heated or subjected to physical shock [3]. Organic alkyl azides, particularly low molecular weight compounds, are also hazardous [1]. A specific, extreme danger is the reaction of azide salts withCH₂Cl₂(dichloromethane), which can generate highly explosive diazidomethane [3]. - Toxicity: Azide compounds are harmful if swallowed, inhaled, or if they contact skin [4] [3]. The azide ion is a potent metabolic inhibitor [3].

- Incompatibilities: Azides form highly explosive heavy metal azides (e.g., lead, mercury, silver azides) upon contact with metal salts or certain metals [3].

Table: Summary of Key Hazards and Control Measures

| Hazard Type | Specific Examples | Recommended Control Measures |

|---|

| Explosive Decomposition | Low MW alkyl azides, inorganic azide salts (NaN₃) [1] [3] | - Avoid heating, friction, or shock.

- Use small-scale, dilute solutions behind a blast shield for large preparations [3]. |

| Toxic Gas Release | Generation of

HN₃from acids; generation ofN₂gas from decomposition [3]. | - Never acidify azide waste. - Work in a certified fume hood.

- Be aware of asphyxiation risk from

N₂. | | Dangerous Incompatibilities |CH₂Cl₂solvents (formsCH₂(N₃)₂), heavy metal salts [3]. | - Use alternative solvents (e.g., acetonitrile, DMSO). - Ensure equipment is free of heavy metal contaminants. | | Health Toxicity | Harmful if swallowed, inhaled, or through skin contact (LD₅₀ Oral Rat for 1,2,4-Triazole: 1650 mg/kg) [4]. | - Wear appropriate PPE (gloves, lab coat, safety glasses).

- Use engineering controls (fume hoods). |

Synthesis and Experimental Protocols

Alkyl azides are typically synthesized via SN2 nucleophilic substitution, a robust and efficient method. The following diagram outlines a general experimental workflow.

> General workflow for synthesizing alkyl azides via nucleophilic substitution.

- Detailed SN2 Protocol: A modern, efficient method uses microwave promotion. Alkyl halides or tosylates react with alkali azides in aqueous media, tolerating various functional groups and providing rapid reaction times [5].

- Alternative Synthetic Methods:

- From Alcohols: Converted to azides using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) or under Mitsunobu conditions with diphenylphosphoryl azide (DPPA) [1].

- From Alkenes: Hydroazidation adds

HN₃across unactivated olefins with anti-Markovnikov selectivity using catalysts likeFeCl₃·6H₂Ounder blue light [5].

Regulatory and Pharmaceutical Context

In pharmaceutical development, controlling azide-related impurities is critical. Regulatory guidelines highlight the risk of N-nitrosamine impurities, which are potent carcinogens.

- Nitrosamine Formation Risk: Tetrazole ring synthesis in Active Pharmaceutical Ingredients (APIs) often uses azide reagents (

NaN₃, tributyltin azide). Trace solvent residues can promote nitrosamine formation during manufacturing [6]. - Regulatory Focus: Agencies like FDA and EMA have stringent guidelines for nitrosamine impurities. The FDA's "Control of Nitrosamine Impurities in Human Drugs" revision emphasizes risk assessments and sets strict Acceptable Intake (AI) limits [6].

Key Recommendations for Researchers

- Prioritize Safety: Treat all azides with respect. Assume low molecular weight alkyl azides are potentially explosive.

- Plan Synthesis Carefully: The

S_N2/reduction sequence is an excellent, reliable route to primary amines from alkyl halides, superior to older methods [3]. - Consider "Click" Applications: Alkyl azides are invaluable in Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) for bioconjugation and material science due to their bioorthogonality [1].

- Manage Impurity Risks: If your synthesis involves azides and amines, conduct a thorough nitrosamine risk assessment per latest regulatory guidelines [6].

References

- 1. Organic azide - Wikipedia [en.wikipedia.org]

- 2. Unexpected photolytic decomposition of alkyl under mild... azides [pubs.rsc.org]

- 3. Reactions of Azides - Substitution, Reduction, Rearrangements, and... [masterorganicchemistry.com]

- 4. 288-88-0 | CAS DataBase [chemicalbook.com]

- 5. synthesis by azidonation, hydroazidation or substitution Alkyl azide [organic-chemistry.org]

- 6. An update on latest regulatory guidelines and analytical ... [pmc.ncbi.nlm.nih.gov]

what is hexyl azide used for in organic chemistry

Primary Synthetic Applications

In the context of organic chemistry, hexyl azide is valued more for its role as a synthetic intermediate than as a final product. Its main uses are summarized in the table below.

| Application | Key Function / Product | Notes / Key Features |

|---|---|---|

| Masked Amine Precursor [1] | Reduction to 1-aminohexane (primary amine) | Reduction with agents like LiAlH4 or via hydrogenation; key route to primary amines avoiding over-alkylation [1]. |

| Click Chemistry Partner [2] | Formation of 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bioorthogonal reaction; modular ligation for pharmaceuticals, materials science, and chemical biology probes [2]. |

| Bioorthogonal Chemical Reporter [2] | Tracing metabolic pathways in living systems | Azide group is inert to many biological functionalities but can be selectively "clicked" to a probe for detection [2]. |

One study from 1998 specifically identified This compound itself as a bioactive molecule, noting significant antithrombotic (inhibiting blood clots) and blood pressure-lowering activities in rat models [3]. This suggests potential as a nitric oxide (NO) donor, though this specific compound's development path is not detailed in the available literature [3].

Detailed Experimental Protocols

Synthesis of Alkyl Azides via Nucleophilic Substitution

This is the most common method for preparing alkyl azides like this compound, where an azide ion displaces a halide leaving group [1] [2].

- Reagents: 1-Bromohexane or 1-chlorohexane, sodium azide (NaN3), anhydrous N,N-Dimethylformamide (DMF) [2] [4].

- Procedure:

- In a single-necked round-bottomed flask, dissolve the haloalkane (e.g., 22 mmol) in anhydrous DMF (60 mL).

- Caution: Sodium azide is highly toxic and shock-sensitive. Use a blast shield and avoid metal sharp surfaces [4]. Add sodium azide (44 mmol, 2.0 equiv) and sodium iodide (26.4 mmol, 1.2 equiv) to the reaction flask. The iodide acts as a catalyst to facilitate the reaction [4].

- Stir the mixture and heat in an oil bath at 60 °C for 12 hours [4].

- After cooling, pour the reaction mixture into water (150 mL) and extract with diethyl ether (2 × 100 mL).

- Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate in vacuo at or below 30 °C to avoid decomposition of the azide product [4].

- Purify the crude product (a red oil) by flash chromatography on silica gel, eluting with 10% ethyl acetate in hexanes [4].

Reduction of Alkyl Azides to Primary Amines

This transformation is a key reason for using this compound in synthesis [1].

- Reagents: Alkyl azide (e.g., this compound), reducing agent. Common options include:

- Procedure (representative using Hydrogenolysis):

- Dissolve the alkyl azide in a suitable solvent like methanol or ethanol.

- Add a catalytic amount of Pd/C (10% w/w).

- Purge the reaction vessel with an inert gas (e.g., N2 or Ar), then introduce H2 gas (e.g., via a balloon).

- Stir the reaction mixture at room temperature for several hours, monitoring progress by TLC or NMR.

- Once complete, filter the reaction mixture through Celite to remove the catalyst.

- Concentrate the filtrate to obtain the primary amine product (e.g., 1-aminohexane).

Safety and Handling Considerations

| Compound | Hazard | Precautionary Measures |

|---|---|---|

| Sodium Azide (NaN3) | Toxic; heat- and shock-sensitive; contact with acid releases explosive HN3 gas [1]. | Use dilute solutions behind blast shield; avoid strong acids, heavy metals, and dichloromethane [1] [4]. |

| This compound & Organic Azides | Low molecular weight azides can be unstable and hazardous [2]. | Avoid heating; store cold; handle small quantities; be aware of potential decomposition to nitrenes [2]. |

Key Reaction Workflow

The following diagram maps the primary pathways for utilizing this compound in synthesis, from its preparation to its key applications.

References

thermal stability of hexyl azide storage recommendations

Chemical Profile of Hexyl Azide

The table below summarizes the basic identifying information for this compound from the search results.

| Property | Value / Description |

|---|---|

| CAS Number | 6926-45-0 [1] |

| Molecular Formula | C6H13N3 [1] |

| Molecular Weight | 127.188 g/mol [1] |

| Common Name | 1-azidohexane [1] |

| Synonym | n-hexyl azide [1] |

Specific quantitative data on its decomposition temperature, flash point, or auto-ignition point was not located in the search results [2].

Thermal Stability of Organic Azides

Although data is specific to this compound is limited, the search results provide critical general knowledge about organic azides as a class of compounds:

- Inherent Instability: Organic azides contain covalent azide groups (-N3) that can decompose with slight input of energy from heat and light [3]. They are classified as energetic materials [3].

- Decomposition Temperature Prediction: One research approach involves predicting the temperature of maximum mass loss (Tdmax) based on molecular structure, using factors like molecular fragments and the number of hydrogen and nitrogen atoms [3]. This indicates stability must be assessed on a case-by-case basis.

Experimental Stability Assessment

For a definitive safety assessment, experimental evaluation is essential. Here is a generalized workflow for thermal stability analysis based on established laboratory practices.

Captions for the diagram:

- Above: Experimental workflow for thermal stability assessment of this compound using calorimetric techniques.

The specific methodologies can be summarized as follows:

| Technique | Primary Measurement | Key Outcome for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat flow into/out of sample vs. temperature [4] | Onset temperature of exothermic decomposition; heat of decomposition (ΔH) [4] |

| Thermogravimetric Analysis (TGA) | Mass change of sample vs. temperature [3] | Temperature of maximum mass loss (Tdmax) [3] |

| Accelerating Rate Calorimetry (ARC) | Self-heating rate of sample under adiabatic conditions [4] | Detection of low-level exotherms; onset temperature under simulated process conditions [4] |

Storage Recommendations & Safety Protocols

Based on the known hazardous nature of organic azides and general laboratory safety practices for unstable compounds, the following handling and storage protocols are recommended in the absence of a complete Safety Data Sheet (SDS) [2].

Captions for the diagram:

Above: Core components of a safety protocol for handling and storing this compound.

Storage Conditions: Store in a cool, dry, and well-ventilated place. The container must be tightly closed and made of a compatible material. A dedicated refrigerator for chemicals is often required, as household refrigerators pose ignition risks [2].

Personal Protective Equipment (PPE): Wear appropriate impervious gloves, safety glasses with side shields, and a dust mask when handling significant quantities, especially during transfers that could generate aerosols [2].

Safe Handling Practices: Always avoid the formation of dust and aerosols. Perform all work in a fume hood to protect against vapor or mist inhalation. Obtain specific safety instructions before use and practice good industrial hygiene [2].

Incompatible Materials: While specific incompatibilities for this compound are not listed, organic azides, in general, can react with strong oxidizers, acids, and heavy metals. A general rule is to store them away from all other chemicals [2].

Critical Knowledge Gaps and Next Steps

The most significant finding is the lack of this compound-specific safety data in the searched resources [2]. To ensure safety in your laboratory, I strongly suggest you:

- Consult Specialized Databases: Search safety data sections in SciFinder-n, Reaxys, or PubChem for potentially unpublished data or literature references.

- Review Analogous Compounds: Study the SDS for simpler azides (e.g., benzyl azide) to understand common hazards and recommended practices, though these are not perfect substitutes.

- Constitute a Safety Assessment: If no data can be found, treat this compound with maximum caution and begin your research with the experimental stability assessments (DSC/TGA) using very small quantities to establish its safe handling parameters.

References

- 1. | CAS#:6926-45-0 | Chemsrc this compound [chemsrc.com]

- 2. Hexanedioyl azide Safety Data Sheets(SDS) lookchem [lookchem.com]

- 3. A novel approach for assessment of thermal of organic... stability [link.springer.com]

- 4. Sciencemadness Discussion Board - Stability of sodium azide in... [sciencemadness.org]

Comprehensive Application Notes and Protocols: Click Chemistry with Hexyl Azide in Copper-Catalyzed Cycloaddition

Introduction to Click Chemistry and Hexyl Azide Applications

Click chemistry represents a powerful approach to chemical synthesis that emphasizes efficiency, reliability, and simplicity in joining molecular fragments. Originally conceptualized by K. Barry Sharpless and colleagues in 2001, this methodology has revolutionized various fields of chemical research, particularly pharmaceutical sciences and drug development [1]. The term describes a set of reactions that are high-yielding, stereospecific, and simple to perform, generating minimal byproducts that can be removed without chromatographic methods [2]. These characteristics make click chemistry exceptionally valuable for creating complex molecular architectures from simpler building blocks, mimicking nature's approach to constructing biological molecules.

Among the various click reactions, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as the most prominent and widely applied [1]. This reaction involves the cycloaddition between organic azides and terminal alkynes to form 1,2,3-triazole linkages, which are highly stable and exhibit favorable physicochemical properties. This compound, as a medium-chain aliphatic azide, serves as an excellent building block in CuAAC reactions due to its balanced hydrophobicity, ease of handling, and compatibility with diverse reaction conditions. The resulting triazoles from this compound incorporations are metabolically stable and often serve as bioisosteres for amide bonds, making them particularly valuable in pharmaceutical applications [3].

The CuAAC reaction fulfills all the criteria for an ideal click reaction: it is modular in scope, proceeds with high regioselectivity (exclusively forming 1,4-disubstituted triazoles), and can be conducted in aqueous solvents under mild conditions [1]. The reaction tolerates a broad range of functional groups and typically proceeds with rate accelerations of 10⁷ to 10⁸ compared to the thermal version [2]. These attributes have made CuAAC with this compound and similar compounds invaluable across numerous applications, including bioconjugation, polymer science, materials development, and drug discovery.

Reaction Mechanism and Key Characteristics

Mechanistic Pathway of CuAAC

The copper-catalyzed azide-alkyne cycloaddition follows a stepwise mechanism rather than a concerted pathway, as confirmed through both experimental kinetic data and molecular modeling studies [1]. The catalytic cycle begins with π-complexation of a Cu(I) dimer to the terminal alkyne, which significantly enhances the acidity of the terminal proton, lowering its pKa by as much as 9.8 units [1]. This facilitates deprotonation to form a copper(I) acetylide complex even in aqueous solutions without additional base. The copper acetylide then undergoes azide coordination, where N(1) of the azide displaces a ligand from the copper center, activating the azide for subsequent nucleophilic attack.

The key bond-forming step occurs through nucleophilic attack by N(3) of the azide on the internal carbon (C(4)) of the copper-acetylide complex, resulting in the formation of a six-membered copper metallacycle intermediate [1] [2]. This intermediate then undergoes ring contraction to form a triazolyl-copper complex, which finally undergoes protonolysis to release the 1,4-disubstituted 1,2,3-triazole product while regenerating the copper catalyst [2]. The unique regioselectivity of the CuAAC reaction, exclusively yielding the 1,4-isomer, stems from the copper coordination geometry that favors the formation of this specific regioisomer through the described mechanistic pathway.

Experimental Workflow for CuAAC with this compound

The following diagram illustrates the standard experimental workflow for conducting copper-catalyzed azide-alkyne cycloaddition using this compound:

Figure 1: Experimental workflow for copper-catalyzed azide-alkyne cycloaddition reactions with this compound, covering preparation, reaction, and workup phases.

Key Characteristics of this compound in CuAAC

This compound possesses several advantageous properties that make it particularly suitable for CuAAC applications. As an aliphatic azide, it exhibits excellent stability under standard conditions yet reacts efficiently with terminal alkynes in the presence of copper(I) catalysts. The hexyl chain provides optimal solubility balance, enabling sufficient organic character while maintaining compatibility with aqueous-organic solvent systems commonly used in bioconjugation [4]. The resulting triazoles from this compound incorporations display enhanced hydrophobic character, which can be exploited to modulate the physicochemical properties of the final conjugates, particularly in pharmaceutical applications where membrane permeability is crucial.

The reaction of this compound with terminal alkynes is characterized by its exceptional efficiency, typically proceeding to high conversions (often >95%) within minutes to hours at room temperature [1]. The reaction is largely insensitive to oxygen and water when properly catalyzed, though best results are obtained when excluding oxygen to prevent copper oxidation and formation of reactive oxygen species [4]. The functional group tolerance is remarkably broad, with the reaction proceeding efficiently in the presence of alcohols, carboxylic acids, amines, and other common functional groups, making it compatible with complex biomolecules and pharmaceutical compounds.

Pharmaceutical and Bioconjugation Applications

Bioconjugation and Biomolecule Modification

The CuAAC reaction using this compound has found extensive application in bioconjugation strategies for attaching reporter molecules, therapeutic agents, and other functional groups to biological macromolecules. The bioorthogonality of azide functionality—its absence from native biological systems—makes it ideal for selective labeling in complex environments [3]. This compound can be incorporated into biomolecules either metabolically or through chemical modification, then subsequently conjugated with alkyne-tagged probes via CuAAC. Common applications include:

- Protein labeling: Conjugation of fluorescent dyes, affinity tags, or therapeutic agents to proteins via this compound modifications on lysine side chains or N-termini [4]

- Antibody-drug conjugates (ADCs): Site-specific attachment of cytotoxic agents to antibodies for targeted cancer therapy [3]

- Glycobiology studies: Metabolic labeling of glycans with azido sugars followed by conjugation with alkyne probes via CuAAC for visualization and isolation [5]

- Lipid modification: Incorporation of this compound tags into lipid chains for membrane protein studies and cellular tracking experiments [6]

The triazole linkage formed through CuAAC is particularly advantageous for bioconjugation as it is hydrolytically stable under physiological conditions and exhibits minimal interference with biological function [3]. The hexyl spacer additionally provides flexibility and reduced steric hindrance, often improving accessibility and maintaining bioactivity of the conjugated biomolecules.

Peptide Modification and Macrocyclization

Peptide-based applications represent another major use of this compound in CuAAC reactions. The this compound functionality can be incorporated into peptides during solid-phase synthesis using azido-containing amino acid building blocks or through post-synthetic modification [3]. Subsequent CuAAC with alkyne-modified partners enables various structural modifications:

- Peptide cyclization: Intramolecular CuAAC between this compound and alkyne functionalities incorporated at different positions in peptide sequences enables formation of macrocyclic peptides with constrained conformations [3]. This strategy has been successfully employed to enhance metabolic stability, membrane permeability, and target affinity of bioactive peptides.

- Peptide-peptide ligation: CuAAC enables efficient coupling of peptide fragments through triazole linkages, serving as amide bond isosteres that resist proteolytic cleavage while maintaining similar geometry [3].

- Side-chain modification: Site-specific attachment of functional groups (e.g., PEG chains, lipids, carbohydrates) to peptide side chains via this compound handles [3].

- Stapled peptides: CuAAC between this compound and alkyne functionalities installed on special amino acid side chains can generate stapled peptides with stabilized secondary structures, particularly α-helices, leading to enhanced cellular permeability and biological activity [3].

Radiochemistry and Imaging Applications

The efficiency and selectivity of CuAAC with this compound have been exploited in radiochemical labeling for diagnostic and imaging applications. The rapid reaction kinetics and high yields are particularly valuable in this context, where short-lived radioisotopes require efficient conjugation strategies. Notable applications include:

- ¹⁸F-labeling for PET imaging: Azide-containing precursors like this compound can be conjugated with [¹⁸F]fluoroalkynes for positron emission tomography (PET) tracer development [3]. The CuAAC approach provides a robust method for last-step radiolabeling, minimizing losses of the valuable radioisotope.

- ¹¹C-labeling: Similarly, [¹¹C]methyl azide can be prepared and conjugated with alkyne-modified biomolecules via CuAAC for PET imaging applications [3].

- Fluorescent imaging: this compound incorporation into cellular components followed by CuAAC with fluorescent alkynes enables specific labeling and tracking of biomolecules in live cells [6].

Table 1: Pharmaceutical Applications of this compound in CuAAC Reactions

| Application Area | Specific Use | Key Benefits | Representative Examples |

|---|---|---|---|

| Bioconjugation | Antibody-drug conjugates | Site-specific conjugation, homogeneous products | MMAE conjugation to HER2 antibodies [3] |

| Peptide Therapeutics | Macrocyclization & stapling | Enhanced metabolic stability, membrane permeability | VEGF receptor-1 ligands, antimicrobial peptides [3] |

| Diagnostic Imaging | PET radiotracer development | Rapid conjugation, high specific activity | [¹⁸F]Fluorobenzene azide conjugation to cRGD peptides [3] |

| Chemical Biology | Metabolic labeling & profiling | Bioorthogonality, minimal background | Glycoprotein imaging, palmitoylation profiling [6] |

| Drug Delivery | Polymer-drug conjugates | Controlled release, improved pharmacokinetics | PEGylated lipopeptides, dendrimer conjugates [1] |

Experimental Protocols and Methodologies

Standard Protocol for Small Molecule CuAAC with this compound

This protocol describes the general procedure for copper-catalyzed azide-alkyne cycloaddition between this compound and terminal alkynes in organic solvents, suitable for small molecule conjugation [1] [2].

Materials: this compound, terminal alkyne substrate, CuSO₄·5H₂O, sodium ascorbate, tris(benzyltriazolylmethyl)amine (TBTA), tert-butanol, water, ethyl acetate, brine, anhydrous MgSO₄.

Procedure:

- Dissolve this compound (1.0 mmol) and terminal alkyne (1.0 mmol) in 8 mL of tert-butanol and 2 mL of water in a round-bottom flask.

- Add TBTA (0.05 mmol, 5 mol%) and CuSO₄·5H₂O (0.1 mmol, 10 mol%) to the reaction mixture.

- Add sodium ascorbate (0.2 mmol, 20 mol%) and stir the reaction mixture vigorously at room temperature.

- Monitor reaction progress by TLC or LC-MS until completion (typically 2-4 hours).

- Dilute the reaction mixture with 30 mL ethyl acetate and transfer to a separatory funnel.

- Wash the organic layer with water (2 × 20 mL) and brine (20 mL).

- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by flash chromatography (silica gel, hexanes/ethyl acetate) to obtain the pure 1,4-disubstituted triazole.

Characterization: The resulting product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Typical ¹H NMR signals for the triazole proton appear at δ 7.5-7.7 ppm, while the hexyl chain shows characteristic signals at δ 0.88 (t, J = 7.0 Hz, 3H), 1.25-1.30 (m, 6H), 1.75-1.85 (m, 2H), and 4.25-4.35 (t, J = 7.2 Hz, 2H).

Bioconjugation Protocol with this compound-Modified Biomolecules

This protocol describes the conjugation of alkyne-modified cargo to this compound-functionalized biomolecules (proteins, peptides, oligonucleotides) under biocompatible conditions [4].

Materials: Biomolecule modified with this compound, cargo-alkyne, CuSO₄ (20 mM in water), THPTA ligand (50 mM in water), sodium ascorbate (100 mM fresh in water), aminoguanidine hydrochloride (100 mM in water), phosphate buffer (100 mM, pH 7.0), EDTA solution (100 mM, pH 7.0).

Procedure:

- Prepare the biomolecule-azide solution in phosphate buffer to a final concentration of 50 μM in a final volume of 432.5 μL.

- Add cargo-alkyne (10 μL of 5 mM stock solution, final concentration approx. 100 μM).

- Premix CuSO₄ (2.5 μL of 20 mM stock) and THPTA ligand (5.0 μL of 50 mM stock) and add to the reaction mixture.

- Add aminoguanidine hydrochloride (25 μL of 100 mM stock) to suppress side reactions with ascorbate oxidation products.

- Finally, add sodium ascorbate (25 μL of 100 mM fresh stock) to initiate the reaction.

- Seal the tube to minimize oxygen ingress and mix by inversion or place on a slow rotisserie (approx. 30 rpm).

- Allow the reaction to proceed for 1 hour at room temperature.

- Terminate the reaction by adding excess EDTA (final concentration 10 mM) relative to copper.

- Remove copper ions by dialysis against EDTA-containing buffer (1-10 mM) followed by standard buffer exchange, or use size exclusion chromatography for purification.

Note: For sensitive biomolecules, copper-adsorbing resins can be used for copper removal, though potential binding of the biomolecule to the resin should be evaluated [4].

Fluorogenic Assay for Reaction Optimization

This support protocol enables rapid optimization of CuAAC conditions using a fluorogenic coumarin azide before employing valuable biological reagents [4].

Materials: Azide 3 (7-hydroxycoumarin azide), biomolecule-alkyne, propargyl alcohol, CuSO₄ (20 mM), THPTA (50 mM), sodium ascorbate (100 mM), phosphate buffer (100 mM, pH 7.0).

Calibration Standard Preparation:

- Combine propargyl alcohol (final 500 μM) and azide 3 (final 100 μM) in phosphate buffer to a total volume of 446.2 μL.

- Add premixed CuSO₄ (6.3 μL of 20 mM) and THPTA (12.5 μL of 50 mM).

- Add sodium ascorbate (25 μL of 100 mM).

- Incubate until reaction completion (monitored by fluorescence), then dilute to match expected biomolecule-alkyne concentration.

Efficiency Testing:

- Perform CuAAC with biomolecule-alkyne and azide 3 under desired conditions.

- Measure fluorescence intensity and compare to calibration standard.

- Calculate conjugation efficiency based on fluorescence yield.

Table 2: Optimization Parameters for CuAAC with this compound

| Parameter | Optimal Range | Effect on Reaction | Adjustment Recommendations |

|---|---|---|---|

| Copper Concentration | 50-250 μM | Higher concentrations accelerate kinetics but increase biomolecule damage | Use minimum effective concentration; 100 μM typically sufficient |

| Ligand-to-Copper Ratio | 3:1 to 5:1 | Higher ratios improve copper solubility and reduce oxidative damage | Use 5:1 ratio for sensitive biomolecules |

| pH | 7.0-8.5 | Higher pH accelerates reaction but may affect biomolecule stability | Maintain pH 7.0-7.5 for most biological applications |

| Temperature | 25-37°C | Higher temperature increases rate but may denature biomolecules | Use room temperature for most bioconjugations |

| Azide-to-Alkyne Ratio | 1.5:1 to 2:1 | Higher ratios drive reaction to completion, especially at low concentrations | Use 2:1 for concentrations < 50 μM |

| Reaction Time | 1-4 hours | Longer times increase conversion but potential degradation | Monitor by fluorogenic assay or analytical HPLC |

Safety Considerations and Optimization Strategies

Addressing Copper Cytotoxicity and Limitations

While CuAAC offers exceptional efficiency and versatility, the use of copper catalysts presents challenges for certain applications, particularly in biological systems. Copper ions at concentrations required for catalytic activity can be cytotoxic and may cause oxidative damage to biomolecules through Fenton-type reactions [7] [4]. Several strategies have been developed to mitigate these limitations:

- Ligand design: The use of chelating ligands like THPTA, TBTA, or BTTAA serves dual purposes: accelerating the reaction kinetics and protecting biomolecules from copper-mediated oxidation [4]. These ligands stabilize the Cu(I) oxidation state and minimize generation of reactive oxygen species.

- Copper removal: Efficient post-reaction purification is crucial for biological applications. This can be achieved through EDTA washing, dialysis, chromatography, or copper-chelating resins [4].

- Alternative catalysts: For particularly sensitive systems, copper-free alternatives such as strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctyne reagents may be employed [7] [5].

- Copper dosage minimization: Optimization of catalyst loading through systematic screening can identify the minimum effective copper concentration, reducing potential toxicity while maintaining satisfactory reaction rates [4].

Reaction Optimization and Troubleshooting

Successful implementation of CuAAC with this compound requires careful optimization of reaction parameters. Common challenges and their solutions include:

- Slow reaction kinetics: This may result from insufficient copper catalyst, improper ligand-to-copper ratio, or suboptimal pH. Increasing copper concentration to 100-250 μM while maintaining a 5:1 ligand-to-copper ratio typically improves reaction rates [4]. The reaction proceeds efficiently between pH 5-12, with optimal rates around pH 7-8 for biological applications [1].

- Biomolecule degradation: Oxidative damage can be minimized by including sacrificial reductants like aminoguanidine, using oxygen-free conditions, or employing copper-chelating ligands that specifically protect biomolecules from reactive oxygen species [4].

- Low conversion with dilute reactants: For reactions at low concentrations (<50 μM), increase the azide-to-alkyne ratio to 2:1 or higher, extend reaction time, or consider adding water-miscible organic co-solvents (e.g., DMSO, t-BuOH) to improve reagent solubility [4].

- Byproduct formation: The use of high-purity reagents, particularly sodium ascorbate prepared fresh before use, minimizes side reactions. The inclusion of aminoguanidine suppresses side reactions between dehydroascorbate and protein arginine residues [4].

Conclusion and Future Perspectives

The copper-catalyzed azide-alkyne cycloaddition using This compound represents a powerful and versatile tool in pharmaceutical research and development. Its exceptional efficiency, high selectivity, and compatibility with diverse functional groups and reaction conditions have established it as a cornerstone methodology for bioconjugation, materials science, and drug discovery. The protocols outlined in this document provide robust frameworks for implementing this reaction across various applications, from small molecule synthesis to complex biomolecule modification.

Future developments in this field will likely focus on addressing existing limitations, particularly the cytotoxicity of copper catalysts in biological systems. Ongoing research into improved ligand systems that further enhance reaction rates while minimizing metal-induced damage will expand the biological applications of CuAAC [5]. Additionally, the development of novel catalyst systems with reduced toxicity profiles and the refinement of copper-free alternatives will continue to broaden the scope of click chemistry in sensitive biological environments.

The integration of CuAAC with emerging technologies in chemical biology, drug delivery, and diagnostic imaging promises to yield new innovative applications. As the field advances, the fundamental principles of click chemistry—efficiency, selectivity, and practicality—will continue to guide the development of next-generation conjugation strategies with enhanced capabilities and expanded utility in pharmaceutical sciences and beyond.

References

- 1. , a Powerful Tool for Pharmaceutical Sciences - PMC Click Chemistry [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. | Bachem Click chemistry [bachem.com]

- 4. - Copper –Alkyne Catalyzed for Bioconjugation... Azide Click Chemistry [pmc.ncbi.nlm.nih.gov]

- 5. Key insights on click and bioorthogonal chemistry | CAS chemistry [cas.org]

- 6. Alkyne– azide reaction click by metallic... | Nature catalyzed Protocols [nature.com]

- 7. - Wikipedia Click chemistry [en.wikipedia.org]

hexyl azide bioconjugation protocol for biomolecule labeling

Introduction to Azide-Based Bioconjugation

Azide-alkyne cycloaddition, often called "click chemistry," is a powerful and highly selective method for labeling biomolecules. Its high specificity and compatibility with aqueous environments make it ideal for conjugating proteins, nucleic acids, and other biomolecules with probes like fluorescent dyes or biotin [1] [2].

This bioorthogonal reaction proceeds efficiently under physiological conditions without interfering with native biochemical processes [3]. The two primary strategies are:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Uses a copper(I) catalyst for rapid reaction kinetics [1] [2].

- Copper-Free Click Chemistry (SPAAC): Utilizes strain-promoted cyclooctynes (e.g., DBCO) that react with azides without cytotoxic copper, suitable for live-cell applications [4] [3].

The protocol below is adapted from general azide labeling techniques and can be applied using an alkyne-functionalized target biomolecule and hexyl azide, or vice versa.

Materials and Reagents

| Category | Specific Items |

|---|---|

| Reagents | Target biomolecule (protein, antibody, nucleic acid) with installed alkyne group [2], this compound (or alternative azide reagent) [5], Copper(II) sulfate pentahydrate (for CuAAC) [1], Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar copper ligand [2], Sodium ascorbate (freshly prepared), Anhydrous DMSO |

| Buffers & Solutions | 1X Phosphate Buffered Saline (PBS), pH 7.2-7.4, Reaction buffer (e.g., 1M Sodium Bicarbonate, pH 8.5-9.0) [6] |

| Lab Supplies & Equipment | Microcentrifuge tubes, Size-exclusion chromatography columns (e.g., Sephadex G-25) [6], PD-10 desalting columns, Analytical & Preparative HPLC system (with appropriate columns) [4], Thin Layer Chromatography (TLC) plates [4], Radio-TLC scanner (if working with radionuclides) [4] |

Experimental Protocol

The following workflow diagram outlines the major steps for a copper-catalyzed (CuAAC) conjugation of an azide to an alkyne-functionalized biomolecule.

Step 1: Biomolecule Preparation

- Dialyze or Desalt: Dissolve the alkyne-functionalized biomolecule (e.g., antibody, protein) in 1X PBS (pH 7.2-7.4). If it is stored in a buffer containing amines (e.g., Tris, glycine) or stabilizers like BSA, you must dialyze it or use a desalting column against 1X PBS to remove interfering substances [6].

- Concentration: Adjust the final protein concentration to 2-10 mg/mL for optimal labeling efficiency. Lower concentrations can significantly reduce yield [6].

Step 2: Prepare Biomolecule Stock Solution

- Mix the prepared biomolecule solution with a reaction buffer (e.g., 1M Sodium Bicarbonate or 1M Phosphate Buffer) to achieve a final pH of 8.5 ± 0.5. The higher pH facilitates efficient conjugation [6]. The final volume should be adjusted so the biomolecule concentration remains above 2 mg/mL.

Step 3: Prepare Azide Stock Solution

- Prepare the this compound stock solution immediately before use to ensure activity.

- Add a calculated volume of anhydrous DMSO to the this compound vial to create a concentrated stock solution (e.g., 10 mM). Gently mix by pipetting and briefly centrifuge [6].

- Note: Stock solutions in DMSO can be stored at -20°C for up to two weeks, protected from light and moisture, but fresh preparation is recommended [6].

Step 4: Conjugation Reaction (CuAAC)

This step describes the copper-catalyzed reaction. For copper-free methods, you would use a strained cyclooctyne (like DBCO) and skip the copper and ligand components [4] [3].

- Prepare Reaction Mixture: In a microcentrifuge tube, combine the following:

- Biomolecule stock solution (from Step 2)

- Azide stock solution (from Step 3). A molar ratio of 10:1 (Azide:Biomolecule) is a good starting point. This should be optimized to avoid under- or over-labeling [6].

- Copper(II) sulfate solution (final concentration ~100 µM).

- THPTA ligand solution (final concentration ~500 µM) to chelate the copper and minimize biomolecule damage [2].

- Fresh sodium ascorbate solution (final concentration ~1 mM) to reduce Cu(II) to the active Cu(I).

- Incubate: Cap the tube, wrap it in aluminum foil to protect from light, and incubate the reaction mixture on a gentle rotator or shaker for 30-60 minutes at room temperature. Avoid vigorous agitation to prevent protein denaturation [6].

Step 5: Purification of the Conjugate

Purification is critical to remove unreacted dyes, copper catalyst, and salts.

- Size-Exclusion Chromatography: This is the most common method. Use a Sephadex G-25 or similar column equilibrated with PBS (pH 7.2-7.4) [6].

- Load the reaction mixture onto the center of the column.

- Elute with PBS, collecting the colored fraction that contains the desired conjugate. The smaller molecules (unreacted azide, copper salts) will be retained in the column matrix.

- HPLC Purification: For higher purity, especially for small molecules or peptides, use preparative reversed-phase HPLC, collecting the peak corresponding to the conjugate [4].

- Dialysis against PBS can also be used as an alternative or supplementary purification step.

Step 6: Characterization of the Conjugate

Determine the Degree of Labeling (DOL) – the average number of azide molecules conjugated per biomolecule. This is crucial for reproducibility and functionality.

- Measure Absorbance: Dilute a small sample of the purified conjugate and measure the absorbance at 280 nm (A280, for protein concentration) and at the absorbance maximum (Amax) for the attached probe [6].

- Calculate DOL: Use the following formula, where ε_dye is the molar extinction coefficient of the probe, and ε_ab is the extinction coefficient of the biomolecule at 280 nm. A correction factor (CF) may be needed to account for the dye's contribution to the A280 reading.

- Protein Concentration (M) =

[A280 - (Amax * CF)] / ε_ab - Dye Concentration (M) =

Amax / ε_dye - Degree of Labeling (DOL) =

Dye Concentration / Protein Concentration[6]

- Protein Concentration (M) =

Troubleshooting Guide

The table below outlines common issues and their potential solutions.

| Problem | Potential Cause | Suggested Solution |

|---|---|---|

| Low Conjugation Yield | Biomolecule concentration too low; low purity of azide; inactive catalyst. | Increase biomolecule concentration to >2 mg/mL; check azide reagent purity; use fresh sodium ascorbate and copper-ligand complex [6]. |

| Biomolecule Loss of Activity | Over-labeling; copper-induced oxidation; harsh reaction conditions. | Lower the azide-to-biomolecule ratio; ensure proper chelation of copper with THPTA; consider switching to copper-free click chemistry [2] [3]. |

| High Non-Specific Binding | Incomplete purification; incomplete surface passivation. | Optimize purification (e.g., additional wash steps during chromatography); include passivating agents (e.g., CH3-PEG) if conjugating to surfaces [3]. |

Application Examples in Biomolecular Labeling

The conjugates created with this methodology can be applied in numerous advanced research areas:

- Fluorescence Microscopy: Azide-functionalized biomolecules can be clicked to alkyne-bearing fluorescent dyes for high-resolution imaging of cellular structures and dynamics, including super-resolution techniques like STED [1] [2].

- Radiolabeling for Nuclear Imaging: The protocol is highly adaptable for creating nuclear imaging probes. An example includes synthesizing an iodine-125-labeled azide, which is then conjugated to DBCO-modified gold nanoparticles via copper-free click chemistry for potential SPECT imaging [4].

- Affinity Purification and Proteomics: Biotin-azide reagents are widely used. After conjugation to alkyne-modified proteins via click chemistry, the biotin tag allows for capture and purification using streptavidin beads. Reagents with cleavable linkers (e.g., diazo biotin-azide) enable mild elution of purified proteins for downstream mass spectrometry analysis [5] [7].

- Single-Molecule Force Spectroscopy: DBCO-functionalized DNA can be covalently and specifically anchored to azide-coated surfaces using copper-free click chemistry. This creates extremely stable tethers capable of withstanding forces over 100 pN, which is essential for high-force magnetic tweezers experiments [3].

References

- 1. in Biomolecular Bioconjugation and Imaging - BOC Sciences Labeling [bioconjugation.bocsci.com]

- 2. Novel Approaches in Biomolecule - PMC Labeling [pmc.ncbi.nlm.nih.gov]

- 3. Copper-free click chemistry for attachment of biomolecules in ... [bmcbiophys.biomedcentral.com]

- 4. Video: An Optimized Protocol for the Efficient Radiolabeling of Gold... [jove.com]

- 5. - Biotin - azide Biotinylation Reagent | APExBIO Click Chemistry [apexbt.com]

- 6. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 7. Diazo Biotin | Azide Tools Click Chemistry [vectorlabs.com]

Comprehensive Application Notes and Protocols: Surface Functionalization Using Hexyl Azide Self-Assembled Monolayers

Introduction to Self-Assembled Monolayers (SAMs) and Surface Functionalization

Self-assembled monolayers (SAMs) represent a highly ordered molecular architecture that forms spontaneously on solid surfaces through the adsorption of molecules from solution or gas phase, driven by molecule-substrate affinity and intermolecular interactions. These two-dimensional nanomaterials provide exceptional platforms for surface engineering, allowing precise control over surface properties including wettability, adhesion, friction, and biocompatibility. The most extensively studied SAM systems include alkanethiols on gold surfaces and organosilanes on oxide substrates, with each offering distinct advantages for specific applications. Gold-thiol systems benefit from ease of preparation and spontaneous formation of densely packed monolayers, while silane-based monolayers on SiO₂ substrates offer superior chemical and physical stability for extensive modification steps. [1] [2]

Hexyl azide-terminated SAMs represent a specialized class of reactive monolayers that leverage the unique properties of the azide functional group for subsequent surface modification via click chemistry reactions. The azide group serves as a versatile reaction handle that enables efficient, selective conjugation under mild conditions through various cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach has gained significant traction in biotechnology, drug discovery, materials science, and surface science due to its high efficiency, selectivity, and compatibility with biological molecules. The hexyl chain provides an optimal balance between molecular flexibility and ordered packing, facilitating both accessibility of the azide functionality and maintaining monolayer integrity. [1]

Basic Principles and Molecular Design

SAM Formation Mechanisms

The formation of self-assembled monolayers occurs through a multi-stage process involving initial adsorption of molecular constituents onto the substrate surface, followed by two-dimensional reorganization and gradual crystallization into highly ordered structures. This self-assembly mechanism is governed by several key factors:

Molecular Structure Influence: The molecular structure of adsorbates directly determines packing density, orientation, and functionality of the resulting SAM. Alkanethiols with appropriate chain lengths (typically C8-C18) facilitate sufficient van der Waals interactions to drive ordered assembly while maintaining reasonable solubility for processing. [2]

Head Group Substrate Affinity: Strong specific interactions between head groups and the substrate surface are essential for stable SAM formation. Thiol groups exhibit high affinity for gold surfaces, while silane groups form covalent siloxane linkages with oxide surfaces. The strength and specificity of these interactions directly impact monolayer stability and defect density. [2]

Intermolecular Interactions: Van der Waals forces, hydrogen bonding, and electrostatic interactions between adjacent molecules contribute significantly to the ordering and thermal stability of SAMs. Longer alkyl chains typically result in more ordered and stable monolayers due to enhanced intermolecular interactions. [2]

Azide Functionality and Click Chemistry Compatibility

The incorporation of azide terminal groups transforms SAMs from static surfaces into dynamic, reactive interfaces capable of participating in various conjugation reactions. The azide group offers several advantages for surface functionalization:

Bioorthogonal Reactivity: Azide functionality is largely inert to biological molecules and conditions, preventing non-specific binding while enabling selective conjugation with complementary functional groups such as alkynes through CuAAC reactions. [1] [3]

Regioselective Immobilization: Proteins and other biomolecules can be immobilized in controlled orientations when appropriately functionalized with alkyne groups, preserving their biological activity and accessibility to binding partners. This addresses a critical limitation of random adsorption approaches. [3]

Reaction Efficiency: Click chemistry reactions typically proceed with high yields under mild conditions (aqueous solvents, room temperature, physiological pH), making them compatible with sensitive biological molecules and complex functional ligands. [1]

Materials and Methods

Required Materials and Equipment

Table 1: Essential Materials for this compound SAM Formation and Functionalization

| Category | Specific Items | Specifications/Notes |

|---|---|---|

| Substrates | Gold-coated slides/silicon wafers | 10-100 nm gold on chromium/titanium adhesion layer on silicon wafer or glass |

| SAM Precursors | 11-azido-undecane-1-thiol | Alternatively: 11-azido-hexa(ethylene glycol)-undecane-1-thiol for protein resistance [4] |

| Solvents | Absolute ethanol, Toluene | Anhydrous, high purity (>99.8%) |

| Chemical Reagents | Carbon disulfide, Primary/secondary amines (for DTC-SAMs) | Required for dithiocarbamate SAM alternatives [3] |

| Characterization | Atomic Force Microscope, X-ray Photoelectron Spectrometer, Contact Angle Goniometer | For structural, chemical, and physical properties assessment |

Table 2: Equipment and Instrumentation Requirements

| Equipment Type | Specific Examples | Application Context |

|---|---|---|

| Surface Preparation | Plasma cleaner, Piranha solution setup | Caution: Piranha solution is extremely hazardous and requires specialized training |

| SAM Formation | Nitrogen glove box, Temperature-controlled shaker/incubator | For controlled environment during self-assembly |

| Characterization | FM-AFM, Ellipsometer, SPR instrument | For thickness measurements and real-time binding studies |

| Click Functionalization | Microfluidic patterning setup, Humidity chambers | For spatial control over conjugation reactions |

Substrate Preparation Protocols

Gold Substrate Cleaning Procedure:

Initial Cleaning: Immerse gold substrates in freshly prepared Piranha solution (3:1 v/v concentrated H₂SO₄:30% H₂O₂) for 10-15 minutes at room temperature. Warning: Piranha solution reacts violently with organic materials and must be handled with extreme caution using appropriate PPE. [2]

Rinsing: Thoroughly rinse the substrates with copious amounts of high-purity water (≥18 MΩ·cm) followed by absolute ethanol.

Drying: Dry under a stream of purified nitrogen or argon gas.

Validation: Verify surface cleanliness through water contact angle measurement (should be <10°) and atomic force microscopy to confirm absence of particulate contamination.

Alternative Cleaning Method for Oxide Substrates (SiO₂, Glass):

Solvent Cleaning: Sequentially sonicate in chloroform, acetone, and methanol for 10 minutes each.

Oxidative Cleaning: Treat with UV-ozone for 30-60 minutes or oxygen plasma (100-200 W, 0.5-1.0 mbar, 5-10 minutes).

Silane Activation: For silane-based SAMs, hydroxylate the surface by treatment with RCA-1 solution (5:1:1 v/v/v H₂O:H₂O₂:NH₄OH) at 70°C for 10 minutes, followed by thorough rinsing with water and ethanol. [1]

Experimental Protocols for SAM Formation and Functionalization

SAM Formation Using Azide-Terminated Thiols

Protocol 1: Formation of Azide-Terminated Alkanethiol SAMs on Gold

Solution Preparation: Prepare a 1-2 mM solution of 11-azido-undecane-1-thiol in absolute, degassed ethanol under inert atmosphere (nitrogen or argon glove box). [4]

SAM Formation: Immerse clean gold substrates in the thiol solution for 44-48 hours at room temperature with gentle agitation (100 rpm). The extended assembly time ensures formation of well-ordered, densely packed monolayers. [3]

Washing: Remove substrates from the thiol solution and rinse thoroughly with absolute ethanol (3 × 15 minutes with gentle swirling) to remove physisorbed molecules.

Drying: Dry under a gentle stream of nitrogen gas and store under inert atmosphere until use.

Quality Assessment: Characterize SAM quality using water contact angle (should be approximately 40-50° for methyl-terminated analogs before azide functionalization), XPS to confirm azide presence (characteristic N1s peak at ~405 eV), and AFM to verify molecular-scale ordering. [4]

Protocol 2: Alternative Dithiocarbamate (DTC) SAM Formation

For applications requiring enhanced stability against displacement:

Amine Solution Preparation: Dissolve primary or secondary amines containing azide functionality (2 mM total concentration) in absolute ethanol. [3]

DTC Formation: Add carbon disulfide (2 mM final concentration) directly to the amine solution immediately before use.

SAM Formation: Immerse gold substrates in the DTC formation solution for 44-48 hours at room temperature with gentle agitation (100 rpm).

Washing and Drying: Rinse thoroughly with ethanol (3 × 15 minutes) and dry under nitrogen.

Stability Validation: DTC-SAMs demonstrate substantially improved resistance to displacement by competing thiols such as β-mercaptoethanol compared to conventional thiol SAMs. [3]

Figure 1: Workflow for the formation of azide-terminated self-assembled monolayers on gold substrates

Surface Functionalization via Click Chemistry

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azide SAMs

Reaction Solution Preparation: Prepare a fresh solution containing:

- Alkyne-functionalized molecule (0.1-10 mM, concentration dependent on application)

- CuSO₄ (0.5-1.0 mM) as copper source

- Tris(benzyltriazolylmethyl)amine (TBTA) or similar ligand (50-100 μM) to stabilize Cu(I)

- Sodium ascorbate or TCEP (0.5-1.0 mM) as reducing agent to maintain Cu(I) state [3]

Reaction Conditions: Apply reaction solution to azide-functionalized SAM surfaces and incubate for 2-4 hours at room temperature with gentle agitation (80 rpm). For protein conjugation, shorter reaction times (1-2 hours) and lower temperatures (4°C) may preserve biological activity. [3]

Post-Reaction Processing:

- Remove reaction solution and wash thoroughly with PBST buffer (PBS with 0.1% Tween 20, pH 7.2)

- Include a chelating agent (EDTA, 1-5 mM) in initial washes to remove residual copper

- Perform final rinses with pure buffer or water

Validation: Assess functionalization success through appropriate methods: fluorescence measurement for labeled compounds, ELISA or similar binding assays for proteins, or XPS for synthetic molecules.

Protocol 4: Protein Immobilization via Site-Specific Conjugation

For regioselective protein immobilization using C-terminal alkyne modification:

Protein Engineering: Genetically engineer proteins to contain C-terminal CVIA motif (Cysteine and small hydrophobic amino acids). [3]

Enzymatic Modification: Incubate proteins with ω-propargylFPP and protein farnesyltransferase (PFTase) to introduce alkyne functionality specifically at the C-terminal cysteine residue.

Purification: Remove excess reagents via size exclusion chromatography or dialysis.

Surface Conjugation: Apply the alkyne-functionalized proteins to azide-SAMs using the CuAAC conditions described in Protocol 3, with optimized conditions for protein stability (shorter times, cooler temperatures).

Activity Assessment: Verify retained protein activity through appropriate functional assays specific to the immobilized protein. [3]

Figure 2: Workflow for site-specific protein immobilization on azide-functionalized SAMs using click chemistry

Characterization Methods and Quality Control

Comprehensive characterization of azide-functionalized SAMs is essential to ensure consistent performance in downstream applications. The following table summarizes key characterization techniques and their specific applications for quality control:

Table 3: Characterization Techniques for Azide SAMs and Functionalized Surfaces

| Technique | Information Obtained | Experimental Parameters | Expected Outcomes |

|---|---|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical bonding | N1s scan range: 395-410 eV | Characteristic azide peak at ~405.5 eV (N1s); disappearance after click reaction |

| Atomic Force Microscopy (AFM) | Molecular-scale structure, packing density, defects | FM-AFM in liquid; sub-nanometer resolution | Well-ordered molecular arrangement; structural changes post-functionalization [4] |

| Contact Angle Goniometry | Surface wettability, functional group accessibility | Static water contact angle, 2 μL droplet | Intermediate hydrophilicity (~40-60°); significant changes after conjugation |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical functionality, molecular orientation | Grazing-angle ATR mode; 4 cm⁻¹ resolution | Characteristic azide asymmetric stretch at ~2100 cm⁻¹ |

| Surface Plasmon Resonance (SPR) | Real-time binding kinetics, quantification | Flow conditions: 5-50 μL/min | Quantitative loading capacity; binding affinity measurements |

| Ellipsometry | Film thickness, refractive index | 532-633 nm wavelength; multiple angles | Monolayer thickness: 1.5-2.5 nm; increases after functionalization |

Troubleshooting Common Issues

Problem: Incomplete SAM Formation

- Potential Causes: Insufficient cleaning, solvent impurities, shortened assembly time

- Solutions: Extend assembly time to 48-72 hours; use freshly purified solvents; verify substrate cleanliness through contact angle measurement

Problem: Low Functionalization Efficiency

- Potential Causes: Azide degradation, insufficient copper catalyst, oxygen presence

- Solutions: Protect azide SAMs from light; use degassed solvents; include oxygen scavengers in reaction mixture; freshly prepare copper/ligand complexes

Problem: Non-specific Binding

- Potential Causes: SAM defects, insufficient blocking

- Solutions: Incorporate ethylene glycol units in molecular structure; use optimized blocking agents (BSA, casein, surfactant mixtures); implement more stringent washing protocols [4] [3]

Applications in Biotechnology and Drug Development

The unique properties of this compound SAMs enable diverse applications across multiple biotechnology domains:

Biosensor Platforms

Azide-functionalized SAMs provide ideal foundations for biosensing interfaces due to their capacity for controlled biomolecule immobilization:

Protein Microarrays: Site-specific immobilization of capture antibodies, antigens, or recombinant proteins through engineered alkyne tags enables optimal orientation for maximal binding capacity. The regio- and chemoselective immobilization minimizes nonspecific binding and preserves protein functionality, significantly enhancing biosensor sensitivity and reproducibility. [3]

Enhanced Performance Metrics: Biosensing surfaces fabricated using these approaches demonstrate substantial improvements in detection limits, dynamic range, and assay reproducibility compared to conventional immobilization methods. The stability of the covalent linkage ensures consistent performance throughout extended assay procedures and storage periods. [3]

Drug Discovery and High-Throughput Screening

The programmable surface chemistry of azide SAMs facilitates development of sophisticated screening platforms:

Compound Libraries: Small molecule libraries with alkyne handles can be efficiently immobilized in array formats for high-throughput target binding studies, enabling rapid identification of lead compounds.

Cellular Assays: Surfaces patterned with controlled densities of bioactive ligands using azide-alkyne chemistry enable investigation of cell-surface interactions, receptor activation, and downstream signaling events in highly defined microenvironments.

Biomedical Devices and Implants

Surface functionalization using azide SAMs enhances the biointegration and performance of medical devices:

Antifouling Coatings: Ethylene glycol-containing azide SAMs, such as azide-hexa(ethylene glycol)-terminated SAMs, provide exceptional resistance to non-specific protein adsorption and cell attachment, making them ideal for blood-contacting devices and diagnostic implants. [4]

Bioactive Interfaces: Immobilization of specific bioactive peptides, growth factors, or extracellular matrix components promotes desired cellular responses including specific cell adhesion, proliferation, or differentiation, enabling improved tissue integration of implantable devices.

References and Further Reading

Local Cross-Coupling Activity of Azide-Hexa(ethylene glycol)-Terminated Self-Assembled Monolayers Investigated by Atomic Force Microscopy. Langmuir. 2021. [4]

Reactive self-assembled monolayers: from surface functionalization to gradient formation. Materials Horizons. 2014. [1]

Regio- and Chemoselective Immobilization of Proteins on Gold Nanoparticles. Bioconjugate Chemistry. 2014. [3]

Self-assembled monolayers and surface functionalization. Fiveable Surface Science Review. 2024. [2]

Surface functionalized cryogels – characterization methods, recent progress in preparation and application. Materials Horizons. 2024. [5]

Surface Functionalization: Chapters and Articles. ScienceDirect. 2018. [6]

References

- 1. Reactive self - assembled : from monolayers ... surface [pubs.rsc.org]

- 2. - Self and assembled ... monolayers surface functionalization [fiveable.me]

- 3. Regio- and Chemoselective Immobilization of Proteins on Gold... [pmc.ncbi.nlm.nih.gov]

- 4. Local Cross-Coupling Activity of Azide -Hexa(ethylene glycol)... [pubmed.ncbi.nlm.nih.gov]

- 5. functionalized cryogels – Surface methods, recent... characterization [pubs.rsc.org]

- 6. sciencedirect.com/topics/materials-science/ surface - functionalization [sciencedirect.com]

Comprehensive Application Notes and Protocols: Hexyl Azide Polymer Crosslinking for Material Science Applications

Introduction to Hexyl Azide in Polymer Science

This compound (CAS#:6926-45-0, Molecular Formula: C₆H₁₃N₃) is an aliphatic azide compound that has gained significant importance in advanced material science due to its versatile reactivity profile. As a chemical crosslinker, this compound enables the formation of stable covalent networks in polymeric systems through various mechanisms, most notably via nitrene insertion and CuAAC click chemistry. The hexyl chain provides enhanced hydrophobicity and flexibility compared to shorter-chain azides, making it particularly valuable for modifying material properties including mechanical stability, thermal resistance, and chemical functionality. These characteristics have led to its application across diverse fields including gas separation membranes, microelectronic devices, and controlled drug delivery systems [1] [2].

The fundamental advantage of this compound in crosslinking applications stems from the azide group's unique reactivity. Upon thermal or photochemical activation, azides decompose to form highly reactive nitrene intermediates that can insert into C-H bonds, add to double bonds, or undergo various other insertion reactions, creating robust crosslinked networks. Alternatively, the azide functionality can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with complementary functional groups, providing exceptional selectivity and control over the crosslinking process. This dual reactivity paradigm makes this compound an exceptionally versatile tool for materials design and engineering [3] [4].

Chemical and Physical Properties of this compound

Table 1: Fundamental properties of this compound

| Property | Value/Specification | Notes |

|---|---|---|

| CAS Number | 6926-45-0 | Unique chemical identifier |

| Molecular Formula | C₆H₁₃N₃ | - |

| Molecular Weight | 127.188 g/mol | - |

| Exact Mass | 127.111 g/mol | - |

| PSA (Polar Surface Area) | 49.75 Ų | Indicates polarity |

| LogP | 2.33 | Measure of hydrophobicity |

| Synonymns | 1-azidohexane; n-hexyl azide; 1-azido-hexane | Alternative names |

| HS Code | 2929909090 | Customs classification |

This compound exhibits moderate hydrophobicity as evidenced by its LogP value of 2.33, which enhances its compatibility with organic polymers and substrates. The compound's polar surface area of approximately 49.75 Ų reflects the significant polarity contributed by the azide functionality, influencing its solubility behavior and intermolecular interactions. While comprehensive boiling and melting point data weren't available in the search results, this compound is typically handled as a liquid at room temperature based on its structural characteristics. The azide group displays strong characteristic infrared absorption between 2100-2200 cm⁻¹, providing a convenient spectroscopic handle for monitoring reaction progress and conversion [1].

Crosslinking Mechanisms and Reaction Pathways

Nitrene-Based Crosslinking via Thermal or Photoactivation

The nitrene-mediated crosslinking pathway represents one of the most important reaction mechanisms for this compound in polymer systems. Upon thermal activation or UV irradiation, this compound undergoes nitrogen extrusion with loss of N₂, generating a highly reactive nitrene intermediate. This nitrene can subsequently insert into adjacent C-H bonds, add to carbon-carbon double bonds, or participate in various other insertion reactions, effectively creating covalent crosslinks between polymer chains. The thermal decomposition typically occurs at elevated temperatures (150-200°C), while photochemical activation can be achieved with UV light at 254-366 nm, offering spatial and temporal control over the crosslinking process [4] [3].

In a representative application, regioregular polythiophene copolymers functionalized with azide-containing side chains (including this compound analogs) were crosslinked via thermal nitrene generation, resulting in decreased solubility and modified optoelectronic properties. The crosslinking process induced conformational changes in the polythiophene backbone, evidenced by shifts in absorption spectra and modified thermochromic behavior, demonstrating how this compound crosslinking can directly influence material properties [4]. The kinetics of azide decomposition generally follows pseudo-first-order behavior, with crosslinking density directly proportional to azide conversion, allowing precise control over network formation by modulating exposure time or temperature [3].

CuAAC Click Chemistry for Controlled Crosslinking

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provides an alternative crosslinking mechanism that complements the nitrene-based approach. This highly selective reaction between azides and terminal alkynes yields 1,2,3-triazole linkages with excellent efficiency and specificity under mild conditions. The CuAAC pathway offers significant advantages for bioconjugation and biomedical applications where precise control over crosslinking density and minimal side reactions are critical. Unlike nitrene-based crosslinking, CuAAC requires copper catalysis (typically with Cu(I) species) and is not light-dependent, making it suitable for systems where UV exposure is undesirable [3].

In practice, the two crosslinking mechanisms can be strategically combined. As demonstrated in poly(styrene-co-4-vinylbenzyl azide) microspheres, partial photo-crosslinking via nitrene formation can establish a base network structure, while residual azide groups remain available for subsequent CuAAC functionalization with alkyne-bearing molecules such as dyes, targeting ligands, or other polymers. This sequential approach enables the creation of materials with precisely controlled crosslinking densities and tailored surface functionalities, highlighting the versatility of this compound as a multifunctional crosslinking agent [3].

Experimental Protocols and Methodologies

Protocol 1: Synthesis of this compound-Functionalized Polymers

Principle: This protocol describes the copolymerization of styrene with 4-vinylbenzyl azide (which contains the this compound functionality) via dispersion polymerization to produce azide-functionalized microspheres with tunable azide content [3].

Materials:

- Monomers: Styrene (purified by vacuum distillation), 4-vinylbenzyl azide (VBA)

- Initiator: 2,2'-Azobis(2-isobutyronitrile) (AIBN) recrystallized from methanol

- Stabilizers: Polyvinylpyrrolidone (PVP-K30, Mₙ = 40 kg mol⁻¹), Aliquat 336

- Solvent: Anhydrous ethanol

- Equipment: 250 mL three-necked double-walled glass reactor, thermostat, shaking plate, centrifugation equipment

Procedure:

- Solution Preparation: Combine ethanol (135 g), PVP-K30 (1.5 g), and Aliquat 336 (0.6 g) in a flask and mix overnight until completely dissolved.

- Reactor Setup: Transfer the solution to the reactor, purge with argon for 30 minutes while shaking at 150 rpm, then heat to 70°C.

- Monomer Mixture: Prepare a monomer mixture (15 g total) containing AIBN (0.3 g, 2 wt%), styrene, and 4-vinylbenzyl azide in the desired ratio (VBA content can range from 1-100 wt% of monomer feed). Purge this mixture with argon for 15 minutes.

- Polymerization: Transfer the monomer mixture to the preheated reactor and polymerize for 24 hours at 70°C with continuous shaking at 150 rpm.

- Purification: Cool the reaction to room temperature, then purify the microspheres by repeated washing-centrifugation steps using ethanol, hot water, and ethanol again.

- Drying: Dry the purified microspheres under vacuum.

- Characterization: Analyze azide content by FT-IR spectroscopy (azide peak at ~2100 cm⁻¹) and NMR spectroscopy, determine particle size distribution by disc centrifuge, and examine morphology by SEM [3].

Protocol 2: Photo-Crosslinking of Azide-Functionalized Microspheres

Principle: This protocol utilizes UV irradiation to decompose azide functionalities, generating nitrene intermediates that form covalent crosslinks through C-H insertion and C=C addition reactions, thereby stabilizing the polymer microstructure against dissolution [3].

Materials:

- Azide-functionalized microspheres (from Protocol 1)

- UV Source: Heraeus UV-2 laboratory reactor system with TQ 150 immersion emitter (output 150 W, emission maxima at 254, 313, and 366 nm)

- Equipment: Narrow glass cylinder, mechanical stirrer, centrifugation equipment

Procedure:

- Suspension Preparation: Suspend azide-functional microspheres (0.2 g) in water (200 mL) using sonication to achieve a uniform dispersion.

- Irradiation Setup: Transfer the dispersion to a narrow glass cylinder equipped with mechanical stirring. Immerse the UV emitter directly into the stirred dispersion.

- Crosslinking: Irradiate the suspension at room temperature for predetermined time intervals (typically 5-60 minutes). Monitor azide conversion by periodically sampling and analyzing by FT-IR spectroscopy (decrease in azide peak intensity at ~2100 cm⁻¹).

- Isolation: After irradiation, isolate the crosslinked particles by centrifugation and wash thoroughly to remove any byproducts.

- Characterization: Determine the degree of crosslinking by elemental analysis (decrease in nitrogen content), DSC, and evaluate solvent resistance by testing solubility in good solvents for the base polymer (e.g., THF, chloroform) [3].

Critical Parameters:

- UV Wavelength: Optimal crosslinking occurs at 254 nm

- Dispersion Quality: Ensure uniform suspension to prevent uneven crosslinking

- Oxygen Exclusion: Although not explicitly mentioned in the protocol, conducting the reaction under inert atmosphere may improve efficiency by reducing nitrene quenching

- Time Control: Crosslinking density can be precisely tuned by varying irradiation time [3]

Protocol 3: Sequential Crosslinking and CuAAC Functionalization

Principle: This advanced protocol demonstrates how partial photo-crosslinking can be combined with subsequent click modification to create materials with controlled crosslinking density and tailored surface functionality [3].

Procedure:

- Partial Photo-Crosslinking: Follow Protocol 2 but limit UV exposure time to consume only a portion (e.g., 30-70%) of the available azide groups, as monitored by FT-IR spectroscopy.

- Click Reaction Setup: Transfer the partially crosslinked microspheres (0.1 g) to a reaction vessel and suspend in DMF or ethanol (20 mL).

- CuAAC Reaction: Add Rhodamine B propargyl ester (1.5 equiv relative to residual azides) and Cu(I) catalyst (e.g., CuBr(PPh₃)₃, 0.1 equiv).

- Conjugation: Stir the mixture at room temperature for 12-24 hours under inert atmosphere.

- Purification: Isolate the functionalized microspheres by centrifugation and wash repeatedly with appropriate solvents to remove unreacted dye and catalyst.

- Validation: Confirm successful modification by fluorescence microscopy, FT-IR (further decrease in azide peak), and elemental analysis [3].

Characterization Methods and Analysis Techniques

Table 2: Characterization techniques for this compound crosslinked polymers

| Technique | Parameters Measured | Crosslinking Indicators | Application Examples |

|---|---|---|---|

| FT-IR Spectroscopy | Azide peak intensity (~2100 cm⁻¹) | Decrease in azide signal | Monitor crosslinking kinetics [3] [2] |

| Elemental Analysis | Nitrogen content | Decrease in %N | Quantify azide consumption [3] |

| DSC | Glass transition temperature (T𝑔) | Increase in T𝑔 | Detect crosslinking-induced restricted mobility [3] |

| TGA | Thermal decomposition profile | Improved thermal stability | Evaluate crosslinking effectiveness [3] [2] |

| Solubility Testing | Gel fraction, swelling behavior | Insolubility in good solvents | Confirm network formation [3] [4] |